(IrCl2(MeCN)(PPP))(OTf)
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Overview
Description
The compound (IrCl2(MeCN)(PPP))(OTf) is a coordination complex that contains iridium as the central metal atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (IrCl2(MeCN)(PPP))(OTf) typically involves the reaction of iridium chloride with acetonitrile and a tridentate phosphine ligand (PPP). The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for (IrCl2(MeCN)(PPP))(OTf) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (IrCl2(MeCN)(PPP))(OTf) can undergo oxidation reactions, where the iridium center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the iridium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes. Substitution reactions result in new coordination complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (IrCl2(MeCN)(PPP))(OTf) is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions. Its unique coordination environment allows for selective and efficient catalysis.
Biology
While direct biological applications are limited, the compound’s catalytic properties can be leveraged in the synthesis of biologically active molecules and pharmaceuticals.
Medicine
Research is ongoing to explore the potential of iridium complexes, including (IrCl2(MeCN)(PPP))(OTf), in medicinal chemistry. These compounds may exhibit anticancer properties and are being investigated for their ability to interact with biological targets.
Industry
In the industrial sector, (IrCl2(MeCN)(PPP))(OTf) is used in the production of fine chemicals and advanced materials. Its catalytic properties are valuable in processes that require high efficiency and selectivity.
Mechanism of Action
The mechanism by which (IrCl2(MeCN)(PPP))(OTf) exerts its effects is primarily through its role as a catalyst. The iridium center can undergo various oxidation and reduction states, facilitating electron transfer and bond formation in catalytic cycles. The tridentate phosphine ligand (PPP) stabilizes the complex and enhances its reactivity.
Comparison with Similar Compounds
Similar Compounds
- (IrCl2(MeCN)(PPh3)2)(OTf)
- (IrCl2(MeCN)(PMe3)2)(OTf)
- (IrCl2(MeCN)(PPh2Me)2)(OTf)
Uniqueness
Compared to similar compounds, (IrCl2(MeCN)(PPP))(OTf) offers a unique coordination environment due to the tridentate nature of the phosphine ligand (PPP). This results in enhanced stability and reactivity, making it a valuable catalyst in various chemical reactions.
Properties
CAS No. |
207747-29-3 |
---|---|
Molecular Formula |
C44H42Cl2F3IrNO3P3S |
Molecular Weight |
1077.9 g/mol |
IUPAC Name |
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate;dichloride |
InChI |
InChI=1S/C41H39P3.C2H3N.CHF3O3S.2ClH.Ir/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;1-2-3;2-1(3,4)8(5,6)7;;;/h2-31H,32-34H2,1H3;1H3;(H,5,6,7);2*1H;/q;;;;;+3/p-3 |
InChI Key |
UWYFNJWIROJVDC-UHFFFAOYSA-K |
Canonical SMILES |
CC#N.CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Cl-].[Ir+3] |
Origin of Product |
United States |
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